2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide
Description
2-(4-Ethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide is a substituted acetamide derivative characterized by a phenoxy-acetamide backbone with dual N-substituents: a furan-2-ylmethyl group and a 4-methylbenzyl group. The 4-ethylphenoxy moiety at the acetamide’s α-position introduces lipophilicity, while the heteroaromatic furan and aromatic 4-methylbenzyl groups may influence electronic and steric properties.
Properties
Molecular Formula |
C23H25NO3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H25NO3/c1-3-19-10-12-21(13-11-19)27-17-23(25)24(16-22-5-4-14-26-22)15-20-8-6-18(2)7-9-20/h4-14H,3,15-17H2,1-2H3 |
InChI Key |
IOITXIMXVSMIQM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)C)CC3=CC=CO3 |
Origin of Product |
United States |
Biological Activity
2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and research findings, including case studies and data tables to illustrate its effects.
Chemical Structure and Properties
The molecular formula of 2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide is , with a molecular weight of approximately 375.45 g/mol. The compound features a furan ring, an ethylphenoxy group, and a methylbenzyl moiety, which contribute to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O3 |
| Molecular Weight | 375.45 g/mol |
| IUPAC Name | 2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the furan ring : Achieved through cyclization reactions involving appropriate precursors.
- Coupling reactions : The final product is formed by coupling the furan derivative with the ethylphenoxy and methylbenzyl groups, often utilizing coupling agents like EDCI or DCC in the presence of bases.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing furan and oxadiazole moieties have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
A study demonstrated that compounds featuring furan rings can interact with specific molecular targets involved in cancer progression, leading to reduced tumor growth in animal models .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .
The proposed mechanism involves interaction with various enzymes and receptors:
- Enzyme Inhibition : The oxadiazole moiety may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound can bind to receptors implicated in cancer and inflammation, modulating their activity and downstream signaling pathways .
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the efficacy of the compound against human cancer cell lines.
- Method : MTT assay was performed to assess cell viability.
- Results : The compound exhibited IC50 values in the low micromolar range against several cancer types, indicating potent anticancer activity.
-
Anti-inflammatory Study :
- Objective : To assess the anti-inflammatory effects using a murine model.
- Method : Measurement of cytokine levels post-treatment.
- Results : Significant reduction in TNF-alpha and IL-6 levels was observed, suggesting effective anti-inflammatory action.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds with furan and aromatic moieties exhibit significant anticancer properties. For instance, derivatives similar to 2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide have shown efficacy against various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural characteristics .
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- Compounds with similar structures have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests that 2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide could be explored for therapeutic applications in treating inflammatory diseases .
Agricultural Applications
- Pesticidal Activity :
- Plant Growth Regulators :
Case Studies
-
Case Study on Anticancer Activity :
- A study published in the Journal of Medicinal Chemistry evaluated a series of furan-containing acetamides for their anticancer activity against breast cancer cell lines. The results indicated that modifications in the ethyl and methyl groups significantly enhanced the cytotoxic effects, suggesting that similar modifications could be applied to 2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide for improved efficacy .
-
Agricultural Field Trials :
- Field trials conducted with a related compound demonstrated a significant reduction in pest populations and an increase in crop yield when applied as a foliar spray. These findings support the exploration of 2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide as a potential agricultural agent .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Lipophilicity: The 4-ethylphenoxy group in the target compound enhances lipophilicity compared to fluorinated analogs (e.g., compound 30 and 31) . Replacement of 4-methylbenzyl with 2-fluorobenzyl (BH52648) introduces electronegativity but reduces steric bulk .
Synthetic Yields :
- Higher yields (82%) are achieved for compound 30 using method C (K₂CO₃/KI-mediated coupling) compared to method B (bromoacetyl bromide route, 54–82%) .
Compound IV-13, featuring a 4-methylbenzyl group, demonstrates anticancer activity (59% yield, 96–98°C m.p.), highlighting the pharmacological significance of this substituent .
Physicochemical and Spectroscopic Comparisons
- Melting Points: The target compound’s analogs exhibit melting points between 74–98°C, correlating with crystallinity and substituent polarity. For example, compound IV-13’s higher m.p. (96–98°C) reflects its rigid pyrrolidinone core .
- Chromatographic Behavior: Rf values (e.g., 0.28–0.65 in ) vary with substituent polarity; the target compound’s Rf is unreported but likely influenced by its lipophilic 4-ethylphenoxy group.
- Stereochemistry: Methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate (32) exhibits optical activity ([α]²²D = +61.1), underscoring the role of chirality in analogous systems .
Pharmacological Implications
The 4-methylbenzyl group, common in compound IV-13 and the target molecule, is associated with enhanced binding to hydrophobic protein pockets .
Q & A
Q. What synthetic methodologies are most effective for preparing 2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)-N-(4-methylbenzyl)acetamide, and how can reaction yields be optimized?
The synthesis of structurally related acetamides typically involves multi-step reactions, such as coupling substituted phenols with activated acylating agents. For example, in one protocol, substituted amines (e.g., furan-2-ylmethylamine and 4-methylbenzylamine) are reacted with a phenoxyacetyl chloride intermediate under controlled conditions. Evidence from similar compounds shows that yields can be optimized by:
- Using stoichiometric control to minimize side reactions (e.g., over-alkylation) .
- Purification via column chromatography or recrystallization to isolate the product from byproducts like unreacted starting materials .
- Adjusting reaction temperature and solvent polarity to favor nucleophilic substitution .
Reported yields for analogous compounds range from 37% to 45%, with lower yields often attributed to steric hindrance or competing pathways .
Q. How can spectroscopic techniques (e.g., IR, HRMS, NMR) be employed to confirm the structure of this compound?
- IR Spectroscopy : Key functional groups, such as the amide C=O stretch (~1656 cm⁻¹) and aromatic C-O-C vibrations (~1238 cm⁻¹), can be identified. Discrepancies in expected peaks may indicate impurities or incorrect regiochemistry .
- HRMS : Exact mass analysis (e.g., calculated vs. observed m/z) confirms molecular formula and purity. For example, a deviation >2 ppm suggests unresolved contaminants .
- NMR : ¹H and ¹³C NMR resolve substituent positions. For instance, the furan methylene protons (N-CH₂-furan) typically appear as a triplet near δ 4.5–5.0 ppm, while the 4-methylbenzyl group shows a singlet for the aromatic methyl at δ 2.3 ppm .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as acetamides may release toxic byproducts (e.g., NO₂) under decomposition .
- Emergency Protocols : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation, such as torsional angles or non-covalent interactions?
Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions. For example:
- The dihedral angle between the furan and 4-methylbenzyl groups can indicate steric strain or π-π stacking .
- Intramolecular hydrogen bonds (e.g., C–H⋯O) stabilize specific conformers, as seen in analogous N-(substituted phenyl)acetamides .
- Packing diagrams reveal intermolecular interactions (e.g., N–H⋯O hydrogen bonds) that influence crystallinity and solubility .
Q. How might conflicting NMR data (e.g., unexpected splitting patterns) arise, and what strategies address these discrepancies?
- Dynamic Effects : Rotameric equilibria in the N-alkyl groups (e.g., furan-2-ylmethyl vs. 4-methylbenzyl) can broaden or split signals. Variable-temperature NMR can "freeze" conformers for clearer analysis .
- Impurity Interference : Residual solvents (e.g., DMSO) or byproducts may overlap with target signals. Purification via preparative HPLC or repeated recrystallization mitigates this .
- Stereochemical Complexity : Chiral centers or axial chirality in the phenoxy moiety require chiral shift reagents or 2D NOESY for resolution .
Q. What computational methods are suitable for predicting the compound’s reactivity or pharmacophore features?
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Molecular Docking : Screen against protein targets (e.g., enzymes with acetamide-binding pockets) to hypothesize biological activity .
- QSAR Modeling : Correlate substituent effects (e.g., 4-ethylphenoxy vs. 4-methylbenzyl) with physicochemical properties (logP, polar surface area) .
Q. How can synthetic byproducts or degradation products be characterized, and what do they reveal about stability?
- LC-MS/MS : Identify degradation products under stress conditions (e.g., heat, UV light). For example, hydrolysis of the amide bond may yield furan-2-ylmethylamine and 4-methylbenzyl alcohol .
- TGA/DSC : Thermal gravimetric analysis detects decomposition temperatures, guiding storage conditions (e.g., refrigeration for labile compounds) .
- Isolation via Prep-TLC : Purify minor byproducts (e.g., di-alkylated impurities) for structural elucidation .
Methodological Tables
Q. Table 1. Key Spectroscopic Data for Structural Confirmation
| Technique | Observed Data | Reference Compound Comparison |
|---|---|---|
| IR (cm⁻¹) | 1656 (C=O), 1238 (C-O-C) | 1650–1680 (amide I band) |
| ¹H NMR (δ) | 4.8 ppm (N-CH₂-furan), 2.3 ppm (CH₃) | 4.5–5.0 ppm (N-alkyl) |
| HRMS (m/z) | 518.9901 [M+H]⁺ | Δ < 2 ppm error |
Q. Table 2. Optimization of Synthetic Yield
| Parameter | Condition | Yield (%) | Notes |
|---|---|---|---|
| Solvent | Dry DCM | 45 | Minimizes hydrolysis |
| Temperature | 0°C → RT | 37 | Slow addition reduces side reactions |
| Equiv. of Amine | 1.2 | 40 | Excess prevents incomplete substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
